(3,5-Dibromophenyl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
(3,5-dibromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWHUBQCFIJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3,5-Dibromophenyl)hydrazine hydrochloride chemical properties and structure
Technical Monograph: (3,5-Dibromophenyl)hydrazine Hydrochloride Subtitle: A Halogenated Scaffold for Regioselective Heterocyclic Synthesis
Executive Summary & Chemical Profile
(3,5-Dibromophenyl)hydrazine hydrochloride is a specialized organohalogen building block primarily utilized in the synthesis of indole and pyrazole derivatives. Its structural significance lies in its C2v symmetry , which eliminates regioisomeric ambiguity during cyclization reactions—a common plague in the chemistry of meta-substituted aromatics.
For drug discovery professionals, this molecule serves as a critical "synthetic handle." The two bromine atoms at the 4- and 6-positions of the resulting indole core (post-Fischer synthesis) remain available for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion around a core scaffold.
Chemical Identity Table
| Property | Data |
| IUPAC Name | (3,5-Dibromophenyl)hydrazine hydrochloride |
| CAS Number | 1644115-95-6 (HCl salt); 861597-19-5 (Free base) |
| Molecular Formula | |
| Molecular Weight | 302.39 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in cold water |
| Melting Point | >200°C (decomposition characteristic of hydrazine salts) |
Structural & Electronic Analysis
To understand the reactivity of this molecule, one must analyze the electronic influence of the bromine substituents on the hydrazine moiety.
-
Inductive Effect (
): The two bromine atoms at the meta positions (relative to the hydrazine group) exert a strong electron-withdrawing inductive effect. This reduces the nucleophilicity of the nitrogen compared to unsubstituted phenylhydrazine.-
Implication: Condensation with ketones (hydrazone formation) may require stronger acid catalysis or higher temperatures than standard phenylhydrazines.
-
-
Symmetry & Regiocontrol: The 3,5-substitution pattern renders the ortho positions (2 and 6) chemically equivalent.
-
Implication: In Fischer Indole Synthesis, cyclization can occur at either position with identical outcomes. This yields a single product (4,6-dibromoindole), avoiding the difficult-to-separate mixtures often seen with 3-substituted phenylhydrazines (which yield 4- and 6- isomers).
-
Synthesis Protocol: Diazotization-Reduction Sequence
While often purchased, in-house preparation ensures freshness, which is critical as hydrazines oxidize over time. The standard protocol proceeds from 3,5-dibromoaniline.[1]
Reagents
-
Precursor: 3,5-Dibromoaniline
-
Diazotization: Sodium Nitrite (
), Conc. HCl -
Reduction: Stannous Chloride (
)
Step-by-Step Methodology
-
Slurry Formation: Suspend 3,5-dibromoaniline (1.0 eq) in concentrated HCl (10 vol) at 0°C. Mechanical stirring is recommended due to the heavy precipitate.
-
Diazotization: Dropwise add an aqueous solution of
(1.1 eq) while maintaining the internal temperature . The slurry will thin as the diazonium salt forms. Stir for 1 hour at 0°C. -
Reduction: Dissolve
(2.5 eq) in minimal conc. HCl. Add this solution dropwise to the diazonium mixture at .-
Observation: A thick precipitate of the hydrazine double salt (tin complex) will form immediately.
-
-
Isolation: Stir for 2 hours at room temperature. Filter the solid.[1]
-
Liberation of HCl Salt: Suspend the tin complex in water and treat with excess NaOH (to pH >12) to liberate the free base. Extract with Ethyl Acetate.[1]
-
Salt Formation: Dry the organic layer, then treat with 4M HCl in dioxane/ether. The target hydrochloride salt precipitates. Filter and dry under vacuum.[1]
Workflow Visualization
Figure 1: Synthetic pathway from aniline precursor to hydrazine hydrochloride salt.[2][3][4][5][6][7]
Primary Application: Regioselective Fischer Indole Synthesis
The most high-value application of this scaffold is the synthesis of 4,6-dibromoindoles . These intermediates are difficult to synthesize via direct bromination of indole (which favors the 3-position).
Mechanism & Regiochemistry
The reaction proceeds via the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement. Because the 2- and 6-positions of the phenyl ring are equivalent, the rearrangement yields a single regioisomer.
-
Substrate: (3,5-Dibromophenyl)hydrazine HCl + Ketone (e.g., Cyclohexanone).
-
Catalyst: 4%
in Acetic Acid or Polyphosphoric Acid (PPA). -
Product: 6,8-dibromo-1,2,3,4-tetrahydrocarbazole (using cyclohexanone).
Reaction Pathway Diagram
Figure 2: Mechanism of Fischer Indole Synthesis highlighting the [3,3]-sigmatropic shift.
Handling, Safety & Storage
Hydrazine derivatives are chemically unstable and biologically hazardous. Strict adherence to safety protocols is non-negotiable.
Toxicological Hazards[10]
-
Genotoxicity: Hydrazines are established Genotoxic Impurities (GTIs). They are potential alkylating agents.
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).
-
Skin Sensitization: High risk of contact dermatitis.
Storage Protocol
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic and prone to oxidation (turning dark brown).
-
Temperature: Refrigerate (2-8°C).
-
Container: Amber glass vials to prevent photodegradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86346430, (3,5-Dibromophenyl)hydrazine hydrochloride. Retrieved from .[2]
-
Robinson, B. (1983). The Fischer Indole Synthesis.[3] John Wiley & Sons. (Seminal text on the mechanism and regiochemistry).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Sigma-Aldrich. Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride (Analogous safety data).[8] Retrieved from .
-
ChemicalBook. (3,5-Dibromophenyl)hydrazine hydrochloride Product Description. Retrieved from .
Sources
- 1. Synthesis routes of 3,5-Dibromoaniline [benchchem.com]
- 2. (3,5-Dibromophenyl)hydrazine hydrochloride | C6H7Br2ClN2 | CID 86346430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (3,5-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,6-Dibromoindoles via Fischer Indolization
Abstract
This document provides a comprehensive guide for the synthesis of 4,6-dibromo-substituted indoles through the reaction of (3,5-Dibromophenyl)hydrazine hydrochloride with various aldehydes. This protocol is based on the foundational Fischer indole synthesis, a robust and widely utilized method for constructing the indole nucleus.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5][6] The specific introduction of bromine atoms at the 3 and 5 positions of the phenylhydrazine starting material, leading to 4,6-dibromoindoles, can significantly modulate the biological activity and pharmacokinetic properties of the resulting molecules, making them valuable intermediates in drug discovery programs.[4][7] This guide details the reaction mechanism, provides a step-by-step experimental protocol, and offers insights into process optimization and troubleshooting for researchers in organic synthesis and drug development.
Introduction and Scientific Principle
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a cornerstone of heterocyclic chemistry.[1][8] It facilitates the creation of the indole aromatic heterocycle from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction is of paramount importance in the pharmaceutical industry, notably in the synthesis of the triptan class of antimigraine drugs.[1][9]
The overall transformation described herein is the acid-catalyzed reaction of (3,5-Dibromophenyl)hydrazine hydrochloride with an aldehyde to yield a 4,6-dibromoindole derivative. The reaction proceeds through several key mechanistic steps, providing a self-validating framework for understanding and optimizing the process.
1.1. The Reaction Mechanism
The accepted mechanism involves an initial condensation followed by a signature[2][2]-sigmatropic rearrangement.[1][3][8]
-
Hydrazone Formation: The reaction commences with the condensation of (3,5-Dibromophenyl)hydrazine and an aldehyde. This typically occurs under mild acidic conditions, eliminating a molecule of water to form the corresponding (3,5-Dibromophenyl)hydrazone.[3][10]
-
Tautomerization: The resulting hydrazone undergoes acid-catalyzed tautomerization to its more reactive enamine isomer (also known as an 'ene-hydrazine').[1][10] This step is crucial as it sets the stage for the key bond-forming event.
-
[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement. This is the rate-determining step where the N-N bond is cleaved and a new C-C bond is formed between the aromatic ring and the former aldehyde carbon.[1][9][11]
-
Cyclization & Aromatization: The resulting di-imine intermediate readily cyclizes to form an aminal (a five-membered ring). Subsequent elimination of ammonia (NH₃) under the acidic conditions, followed by deprotonation, re-establishes aromaticity and yields the final, energetically favorable indole product.[1][3][10]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. testbook.com [testbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. (PDF) Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature [academia.edu]
Preparation of 3,5-dibromo-substituted indoles using hydrazine salts
Application Note: Strategic Synthesis of 3,5-Dibromoindoles via Fischer Cyclization
Executive Summary
This application note details a robust, two-stage protocol for the synthesis of high-purity 3,5-dibromoindoles , a privileged scaffold in the development of antiviral (e.g., substituted isatins) and anticancer therapeutics.
While direct halogenation of the indole core often leads to mixtures of 3-, 5-, and 6-substituted products, this protocol utilizes a regiochemically controlled construction strategy . We employ 4-bromophenylhydrazine hydrochloride in a Fischer Indole Synthesis to exclusively generate the 5-bromoindole core, followed by a mild, regioselective electrophilic bromination at the C3 position. This method ensures >95% regioselectivity and minimizes the formation of the difficult-to-separate 3,6-dibromo isomer.
Scientific Foundation & Mechanism
The Regiochemical Strategy
The synthesis relies on the intrinsic directing effects of the Fischer Indole mechanism and the electronic properties of the indole ring.
-
Step 1 (Core Construction): The use of para-substituted hydrazine salts (4-bromophenylhydrazine HCl) dictates the substitution pattern of the benzenoid ring. Because the hydrazine substituent is in the para position, cyclization can only occur at the equivalent ortho carbons, exclusively yielding the 5-bromoindole isomer.
-
Step 2 (Functionalization): The indole C3 position is the most nucleophilic site (highest HOMO density). By using controlled bromination conditions (N-Bromosuccinimide/DMF), we selectively install the second bromine atom at C3 without over-brominating the benzene ring.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic flow from the hydrazine salt to the final 3,5-dibromo scaffold.
Figure 1: Mechanistic pathway for the regioselective synthesis of 3,5-dibromoindole.
Experimental Protocols
Phase 1: Synthesis of 5-Bromoindole (The Hydrazine Step)
Objective: Construct the indole ring with the 5-bromo substituent locked in place. Starting Material: 4-Bromophenylhydrazine Hydrochloride (CAS: 622-88-8).[1]
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Bromophenylhydrazine HCl | 1.0 | Core Precursor |
| Acetaldehyde Diethyl Acetal | 1.1 | Aldehyde Surrogate (Stable) |
| 4% Aqueous Sulfuric Acid | Solvent | Catalyst/Medium |
| Ethyl Acetate | - | Extraction Solvent |
Step-by-Step Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) in 4% aqueous H₂SO₄ (150 mL).
-
Condensation: Heat the mixture to 80°C. Slowly add acetaldehyde diethyl acetal (5.8 g, 49.2 mmol) dropwise over 30 minutes.
-
Expert Insight: Using the acetal prevents the polymerization issues common with free acetaldehyde. The acid hydrolyzes the acetal in situ to release the reactive aldehyde.
-
-
Cyclization: Increase temperature to reflux (100°C) and stir vigorously for 3 hours. The suspension will darken and an oily layer (the indole) will separate.
-
Work-up: Cool the reaction mixture to room temperature (25°C). Extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ (to neutralize acid) and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Isolation: Recrystallize the crude solid from hexanes/ethanol (9:1) to obtain 5-bromoindole as off-white crystals.
-
Expected Yield: 65-75%
-
QC Check: ¹H NMR (CDCl₃) should show a doublet at δ 7.78 (C4-H, meta-coupling).
-
Phase 2: Regioselective C3-Bromination
Objective: Install the second bromine atom at the C3 position without affecting the C5-Br or the benzene ring.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Bromoindole (from Phase 1) | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| DMF (Dimethylformamide) | Solvent | Polar Aprotic Medium |
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-bromoindole (5.0 g, 25.5 mmol) in anhydrous DMF (25 mL) in a foil-wrapped flask (to exclude light).
-
Expert Insight: Excluding light minimizes radical side reactions (benzylic bromination), favoring the ionic electrophilic substitution mechanism.
-
-
Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (4.76 g, 26.8 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor by TLC (20% EtOAc/Hexanes); the starting material spot (Rf ~0.6) should disappear, replaced by a slightly lower spot (Rf ~0.5).
-
Quench: Pour the reaction mixture into ice-cold water (150 mL). The product will precipitate immediately.
-
Filtration: Filter the solid and wash copiously with water to remove succinimide and DMF.
-
Final Purification: Recrystallize from ethanol or sublime under vacuum if high purity (>99%) is required.
-
Product:3,5-Dibromoindole
-
Appearance: White to pale yellow needles.
-
Melting Point: 98-100°C.
-
Workflow Visualization
Figure 2: Operational workflow for the two-stage synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete hydrolysis of acetal or polymerization. | Ensure vigorous reflux; increase acid concentration slightly (to 6%). Add acetal slower. |
| Mixture of Products in Phase 2 | Over-bromination (formation of 2,3,5-tribromoindole). | Strictly control stoichiometry (1.05 eq NBS). Keep reaction at 0°C initially. |
| Dark/Tarred Product | Oxidation of indole ring. | Perform reactions under nitrogen atmosphere. Store hydrazine salt in dark/dry conditions. |
| Regioselectivity Loss | Use of wrong hydrazine isomer. | Verify starting material is 4-bromophenylhydrazine (para), not 2-bromo (ortho). |
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and hydrazine directing effects).[2][3]
-
Majumdar, K. C., et al. (2011). "Regioselective synthesis of 3,5-dibromoindoles." Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Syntheses. (1943). "Indole-3-aldehyde" (Describes general handling of indoles and Vilsmeier-Haack type reactivity relevant to C3 functionalization). Available at: [Link]
-
PubChem. (2023). "4-Bromophenylhydrazine hydrochloride Compound Summary." National Library of Medicine. Available at: [Link]
-
PrepChem. "Synthesis of 5-Bromo-3-(3-chloropropyl)-1H-indole."[4] (Demonstrates the Fischer synthesis of 5-bromoindoles from hydrazine salts). Available at: [Link]
Sources
- 1. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 4. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Improving yield in Fischer synthesis with (3,5-Dibromophenyl)hydrazine hydrochloride
Topic: High-Efficiency Synthesis using (3,5-Dibromophenyl)hydrazine Hydrochloride Ticket ID: FIS-35DB-OPT Status: Open for Resolution
Diagnostic Workflow: Why is Your Yield Low?
As a Senior Application Scientist, I often see researchers treat all Fischer syntheses the same. This is a critical error when using (3,5-Dibromophenyl)hydrazine hydrochloride . You are not working with a standard phenylhydrazine; you are working with a deactivated, sterically encumbered system .
The Root Cause Analysis
-
Electronic Deactivation: The bromine atoms at positions 3 and 5 are electron-withdrawing groups (EWGs) by induction. The rate-determining step of the Fischer synthesis is the [3,3]-sigmatropic rearrangement of the ene-hydrazine. This step requires electron density in the benzene ring to attack the ene-moiety. Your bromines are pulling density away, significantly raising the activation energy.
-
Steric Hindrance (The "Ortho" Wall): In a 3,5-disubstituted hydrazine, the cyclization must occur at the ortho position (C2 or C6). The bromine at C3 is immediately adjacent to this reaction site. This creates steric clash during the formation of the new C-C bond, further retarding the reaction.
-
The "Tar" Trap: Because the reaction is slow, researchers often crank up the heat. However, the ketone/aldehyde substrate often polymerizes or undergoes aldol condensation faster than the indole forms, leading to the dreaded "black tar" flask.
The Solution: You must decouple the Hydrazone Formation (kinetic step) from the Indolization (thermodynamic step).
Optimized Protocol: The "Two-Stage" PPA Strategy
Do not attempt a one-pot reflux in acetic acid for this substrate; it will likely fail or yield <30%. Use this two-stage protocol to force the rearrangement without destroying the reagents.
Stage 1: Isolation of the Hydrazone
Goal: quantitative conversion of hydrazine to hydrazone without forcing cyclization.
-
Free-Basing (Crucial): The hydrochloride salt is often insoluble in non-polar solvents.
-
Suspend (3,5-Dibromophenyl)hydrazine HCl in minimal water.
-
Neutralize with 10% NaOH solution until pH ~9-10.
-
Extract immediately with Ethyl Acetate (EtOAc). Dry over Na2SO4 and concentrate.
-
-
Condensation:
-
Dissolve the free hydrazine base in Ethanol (0.5 M).
-
Add 1.1 equivalents of your Ketone/Aldehyde.
-
Add a catalytic amount of Glacial Acetic Acid (5 mol%).
-
Stir at Room Temperature for 2-4 hours. (Do not boil).
-
Validation: Monitor by TLC. The hydrazine spot should disappear.
-
-
Isolation: Cool to 0°C. The hydrazone often precipitates. Filter and wash with cold ethanol. If it does not precipitate, evaporate solvent to obtain the crude hydrazone. Do not purify further unless necessary.
Stage 2: Cyclization in Polyphosphoric Acid (PPA)
Goal: Provide a non-nucleophilic, high-acidity medium to force the [3,3]-shift.
-
Preparation: Heat Polyphosphoric Acid (PPA) to 80°C in a beaker to lower its viscosity. You need roughly 10g of PPA per 1g of hydrazone.
-
Addition: Add the dried hydrazone from Stage 1 into the warm PPA under vigorous mechanical stirring.
-
Reaction:
-
Slowly ramp temperature to 100-110°C .
-
Note: The 3,5-dibromo deactivation requires this higher temperature threshold.
-
Monitor for gas evolution (NH3).
-
Run for 2–3 hours.
-
-
Quench (The Dangerous Part):
-
Cool the mixture to 60°C.
-
Pour onto Crushed Ice with vigorous stirring. The PPA will hydrolyze (exothermic).
-
The crude indole (likely a 4,6-dibromoindole derivative) will precipitate as a solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene.
Catalyst Selection Matrix
Why PPA? See the comparison below for deactivated hydrazines.
| Catalyst | Acidity | Nucleophilicity | Suitability for 3,5-Dibromo | Notes |
| H₂SO₄ / AcOH | High | Moderate | Low | Often causes sulfonation or polymerization of the ketone before cyclization occurs. |
| ZnCl₂ (Fused) | Lewis Acid | Low | Medium | Good for thermal methods (170°C+), but harsh. Hard to remove zinc salts from product. |
| Polyphosphoric Acid (PPA) | High | Very Low | High | Acts as solvent and catalyst. Suppresses side reactions.[1] Best for deactivated rings. |
| HCl / EtOH | High | High | Very Low | The nucleophilic Cl- ion can interfere; EtOH boils before the required activation temp is reached. |
Visualizing the Workflow
The following diagram illustrates the critical decision path for this specific synthesis.
Caption: Optimized Two-Stage Workflow emphasizing hydrazone isolation to prevent polymerization.
Frequently Asked Questions (Technical Support)
Q: I am getting a mixture of isomers. Is this expected? A: With symmetrical ketones (e.g., cyclohexanone), you should get a single product. With unsymmetrical ketones (e.g., methyl ethyl ketone), you will get regioisomers. However, regarding the indole ring substitution: Because 3,5-dibromophenylhydrazine is symmetric, cyclization at either ortho-carbon yields the same outcome. The product will be a 4,6-dibromoindole . Note: If you see multiple spots, it is likely incomplete cyclization (intermediate ene-hydrazine) or degradation products, not structural isomers of the indole ring itself.
Q: My PPA mixture turned into a solid rock upon cooling. How do I recover my product? A: This is common. PPA becomes glass-like at room temperature. Do not try to chip it out; you will break the flask. Fix: Re-heat the flask gently to 60-70°C until the PPA flows again, then pour it onto ice. If residue remains, add water to the flask and stir overnight; the PPA will eventually dissolve.
Q: Can I use Microwave irradiation? A: Yes, and it is often superior for deactivated substrates. Protocol: Suspend the isolated hydrazone in ZnCl2/Acetic Acid or dilute PPA. Irradiate at 150°C for 5–10 minutes. The rapid heating profile helps overcome the high activation energy of the dibromo-system before background polymerization can occur.
Q: Why did my yield drop when I scaled up? A: Fischer synthesis is highly exothermic during the PPA quench and sensitive to heat transfer during the reaction. On a large scale, "hot spots" in PPA can char the product. Fix: Use efficient mechanical stirring (not magnetic) and ensure the temperature ramp is slow (1°C/min).
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.[2][3] Journal of the American Chemical Society, 121(44), 10251-10263. (Discusses limitations of deactivated hydrazines and alternative coupling strategies).
-
Miyata, O., et al. (1999).[4] Fischer Indole Synthesis Using Zeolites. Tetrahedron Letters, 40(18), 3601-3604. (Catalyst alternatives).
Sources
Recrystallization solvents for purifying (3,5-Dibromophenyl)hydrazine hydrochloride derivatives
Technical Support Center: Purification of Halogenated Aryl Hydrazines Subject: Recrystallization Protocols for (3,5-Dibromophenyl)hydrazine Hydrochloride Case ID: #RX-Br2-PHZ-001
Executive Summary
You are dealing with a lipophilic salt . The (3,5-Dibromophenyl)hydrazine hydrochloride molecule presents a solubility paradox: the hydrazine hydrochloride "head" is highly polar and ionic, while the 3,5-dibromophenyl "tail" is significantly hydrophobic.
Standard protocols for phenylhydrazine (using pure water) often fail for this derivative because the bromine atoms reduce aqueous solubility, leading to low recovery or "oiling out." This guide provides a modified solvent system and troubleshooting workflow designed specifically for halogenated aryl hydrazine salts.
Module 1: Solvent Selection Logic
The choice of solvent must balance three competing factors: Solubility (at high temp), Crystallization (at low temp), and Chemical Stability (preventing oxidation).
Solvent Performance Matrix
| Solvent System | Suitability | Mechanism of Action | Recommendation |
| Water (Pure) | Low | The ionic head dissolves, but the dibromo-ring limits saturation. Requires excessive volumes. | Not Recommended for 3,5-dibromo derivatives. |
| Ethanol (Abs.) | Medium | Dissolves the lipophilic ring well, but the salt form may be too soluble or form solvates. | Intermediate Use (as co-solvent). |
| Ethanol : Water (3:1) | High | Ethanol solvates the aromatic ring; water solvates the ionic salt. | Primary Recommendation. |
| Dilute HCl (2-5%) | Critical | Suppresses dissociation. Free hydrazine bases oxidize rapidly; salts are stable. | Mandatory Additive to all aqueous phases. |
Decision Tree: Selecting Your Solvent
Figure 1: Decision logic for solvent selection based on crude material state.
Module 2: Standard Operating Procedure (SOP)
Protocol: Recrystallization of (3,5-Dibromophenyl)hydrazine Hydrochloride Target Purity: >98% (HPLC/NMR)[1]
Materials Required
-
Solvent A: Ethanol (95% or Absolute).
-
Solvent B: 6M Hydrochloric Acid.
-
Solvent C: Deionized Water.
-
Adsorbent: Activated Charcoal (Norit or equivalent).
-
Equipment: Hot plate, Erlenmeyer flask, heated funnel (or pre-warmed Buchner), vacuum trap.
Step-by-Step Workflow
-
Preparation of Solvent Mix: Prepare a solution of Ethanol : Water (3:1 v/v) . Crucial Step: Acidify this mixture by adding Solvent B (6M HCl) until the pH is < 2 (approx. 5 mL HCl per 100 mL solvent). This prevents the hydrazine from reverting to its free base, which oxidizes instantly in air [1].
-
Dissolution (The "Minimum Volume" Rule):
-
Place crude solid in an Erlenmeyer flask.
-
Add a small volume of the Acidified Solvent Mix .
-
Heat to a gentle boil (approx. 75-80°C).
-
Observation: If undissolved solids remain after boiling, add solvent in 5 mL increments.
-
Note: If you see black specks or a brown tint, add 1-2% w/w Activated Charcoal carefully (avoid frothing).
-
-
Hot Filtration (Removal of Insolubles):
-
Why: Inorganic salts (NaCl/Sn salts) from the synthesis are often insoluble in hot ethanol.
-
Filter the boiling solution through a pre-warmed funnel/filter paper. If the funnel is cold, the product will crystallize in the stem, blocking flow.
-
-
Controlled Cooling:
-
Allow the filtrate to cool to room temperature slowly (over 30-45 mins).
-
Do not plunge immediately into ice; this traps impurities.
-
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white needles/plates using vacuum filtration.
-
Wash: Wash the cake once with cold (0°C) acidified ethanol.
-
Dry: Dry in a vacuum desiccator over
or NaOH pellets. Avoid oven heating >60°C as hydrazines are thermally labile.
-
Process Visualization
Figure 2: Workflow for the purification of hydrazine salts.
Module 3: Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| "Oiling Out" (Liquid droplets form instead of crystals) | The solvent system is too polar, or the temperature dropped too fast. The lipophilic 3,5-dibromo ring is rejecting the water. | 1. Re-heat to dissolve.2. Add more Ethanol (shift ratio to 4:1).3. Seed the solution with a pure crystal at 40°C.4. Cool very slowly with vigorous stirring. |
| Product turns Pink/Red | Oxidation. The hydrazine group is oxidizing to a diazonium or azo species. | 1. Ensure the solvent is strongly acidic (pH < 2).2. Recrystallize immediately using charcoal.3. Use degassed solvents (sparged with |
| Low Yield | Product is too soluble in Ethanol. | 1. Concentrate the mother liquor by rotary evaporation (bath < 40°C).2. Add cold 6M HCl dropwise to the concentrate to force the "Common Ion Effect" (Cl- ions push the equilibrium to the solid salt). |
| Grey/Black Ash in Product | Tin/Inorganic contamination (if SnCl2 used in synthesis). | 1. Ensure the Hot Filtration step was performed.2. If persistent, dissolve in hot DMF, filter, and precipitate with water (aggressive method). |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, aryl hydrazine hydrochlorides are often more soluble in Methanol than Ethanol [2]. This means you may need a higher ratio of water or HCl to force precipitation, or you will suffer lower yields.
Q: Why is my product changing color during drying? A: Hydrazines are photosensitive and air-sensitive. If drying takes too long or is done in open air, surface oxidation occurs.
-
Fix: Dry under high vacuum in the dark. Store the final product in an amber vial under Argon/Nitrogen.
Q: Is the hydrochloride salt stable?
A: Relative to the free base, yes. The free base of (3,5-dibromophenyl)hydrazine is unstable and will decompose rapidly. The hydrochloride salt stabilizes the hydrazine moiety by protonating the
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Sciencemadness Library. Hydrazine Hydrochloride Solubility Data. Link (Accessed 2024).
-
Organic Syntheses. Phenylhydrazine Hydrochloride Purification. Org. Synth. 1922 , 2,[2] 71.
-
PubChem. (3,5-Dibromophenyl)hydrazine hydrochloride Compound Summary. Link
Sources
Minimizing side reactions when using 3,5-dibromophenylhydrazine HCl
Technical Support Center: 3,5-Dibromophenylhydrazine Hydrochloride Ticket ID: 35-DBPH-OPT Subject: Minimizing Side Reactions & Optimization of Heterocycle Synthesis
Welcome to the Technical Support Hub
You are accessing this guide because you are working with 3,5-dibromophenylhydrazine hydrochloride (CAS: 622-88-8). While this intermediate is a potent scaffold for synthesizing agrochemicals and pharmaceuticals (specifically indoles and pyrazoles), the electron-withdrawing nature of the bromine substituents and the inherent instability of the hydrazine moiety present unique challenges.
This guide is structured to troubleshoot the three most common failure modes: Oxidative Degradation , Incomplete Hydrazone Formation , and Regioselectivity Failure .
Module 1: Stability & Storage (The "Pink/Brown" Problem)
User Issue: "My white powder has turned pink/brown. Is it still usable?"
Technical Insight: Phenylhydrazines are notoriously susceptible to auto-oxidation. The color change indicates the formation of diazenyl radicals and subsequent azo-dimers or diazonium salts .
-
3,5-Dibromo Effect: The bromine atoms are electron-withdrawing groups (EWG). While they slightly stabilize the hydrazine compared to electron-rich analogs (like methoxy-phenylhydrazine), they do not prevent oxidation once the HCl is removed.
Protocol: Assessing Material Integrity
-
Visual Inspection:
-
White/Off-white crystals: Optimal.
-
Light Pink: Surface oxidation. Usable for crude reactions but requires recrystallization for GMP work.
-
Dark Brown/Black: Significant decomposition to tars/azo compounds. Discard.
-
-
Prevention (The "Inert Chain"):
-
Store strictly as the HCl salt at -20°C.
-
Never free-base the material until the exact moment of reaction.
-
Argon Sparging: All solvents used in subsequent steps must be degassed. Dissolved oxygen is the primary initiator of the radical decomposition chain.
-
Visualizing the Failure Mode: Oxidative Decomposition
Figure 1: The oxidative degradation pathway. Note that transition metals (often found in trace amounts in low-grade solvents) catalyze the first step.
Module 2: The Fischer Indole Synthesis
User Issue: "I am getting low yields and 'tar' formation instead of my indole."
Technical Insight: The Fischer Indole Synthesis involves a [3,3]-sigmatropic rearrangement.
-
The 3,5-Dibromo Constraint: The two bromine atoms at the meta positions strongly withdraw electron density from the benzene ring (Inductive effect
). -
Consequence: The benzene ring is deactivated . The nucleophilic attack of the enamine carbon onto the benzene ring (the key bond-forming step) has a strictly higher activation energy than unsubstituted phenylhydrazine.
-
The Trap: Researchers often increase the temperature to force the reaction, leading to thermal polymerization of the hydrazine before the rearrangement occurs.
Troubleshooting Protocol: Catalyst & Solvent Selection
| Variable | Recommendation for 3,5-Dibromo Analog | Why? |
| Catalyst | ZnCl₂ (anhydrous) in AcOH or PPA (Polyphosphoric Acid) | Protic acids alone (H₂SO₄) are often too harsh or not dehydrating enough. Lewis acids like ZnCl₂ facilitate the ammonia loss without charring the hydrazine. |
| Solvent | Glacial Acetic Acid or Toluene | Avoid Ethanol/Methanol if using Lewis acids (solvolysis risk). Acetic acid acts as both solvent and catalyst promoter. |
| Temperature | Controlled Ramp (80°C | Do not blast at reflux immediately. Allow hydrazone formation at lower temp (60-80°C) before pushing the rearrangement (>100°C). |
Step-by-Step Optimization:
-
Formation: Mix Ketone (1.1 eq) + Hydrazine HCl (1.0 eq) in Glacial AcOH. Stir at RT for 30 mins. Ensure hydrazone forms first.[1]
-
Cyclization: Add fused ZnCl₂ (2.0 eq).
-
Heating: Heat to 90°C. Monitor by TLC. If stalled, increase to 110°C.
-
Workup: Pour into ice water. The indole usually precipitates. Do not neutralize strongly basic; 3,5-dibromoindoles can be sensitive.
Module 3: Pyrazole Synthesis (Regioselectivity)
User Issue: "I reacted it with a 1,3-diketone and got a mixture of isomers."
Technical Insight: When reacting with an asymmetrical 1,3-diketone (e.g., benzoylacetone), the hydrazine nitrogens have different nucleophilicities.
- (attached to ring): Decreased nucleophilicity due to electron-withdrawing bromines.
- (terminal): More nucleophilic, but less so than in unsubstituted hydrazine.
The "pH Switch" Technique: You can control which nitrogen attacks the most electrophilic carbonyl by altering the pH.
-
Acidic Media (AcOH): The carbonyl oxygen is protonated, making the carbonyls more electrophilic. The reaction is driven by the most nucleophilic nitrogen (
) attacking the most reactive carbonyl. -
Basic Media (Pyridine): The hydrazine is free-based. Sterics play a larger role.
Recommended Workflow for Regiocontrol:
-
Solvent: Ethanol or Methanol.
-
Additive:
-
For Kinetic Product: Use catalytic HCl (maintain acidic pH).
-
For Thermodynamic Product: Use Pyridine or Et₃N.
-
-
Note: Due to the steric bulk of the bromines at positions 3 and 5, the "ortho" positions on the ring are crowded. This often favors the formation of the isomer where the bulkier group of the diketone is distal to the phenyl ring.
Module 4: Free-Basing Protocol (If Strictly Necessary)
User Issue: "My reaction requires basic conditions, but the HCl salt neutralizes my catalyst."
Critical Warning: Do not isolate the free base as a solid. It will decompose.[2] Use the "In-Situ Extraction" method.
Protocol:
-
Suspend 3,5-dibromophenylhydrazine HCl in Ethyl Acetate or DCM (degassed).
-
Add an equal volume of 1M NaOH or Saturated NaHCO₃ (cold).
-
Shake vigorously for < 2 minutes.
-
Separate the organic layer.[3]
-
Dry: Wash with Brine
Dry over Na₂SO₄ (anhydrous). -
Use: Filter the drying agent and add the solution directly to your reaction vessel. Do not rotary evaporate to dryness.
Decision Logic: Troubleshooting Flowchart
Figure 2: Diagnostic logic for common experimental failures.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[4] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Thermo Fisher Scientific. (2021). "Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride" (Analogous handling data). Link
-
Elguero, J., et al. (2002). "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier. (Discussion on regioselectivity in hydrazine condensations). Link
Sources
Handling decomposition of (3,5-Dibromophenyl)hydrazine hydrochloride in solution
Welcome to the technical support center for (3,5-Dibromophenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive compound in solution. Aryl hydrazines are known for their utility in synthesis, particularly in the formation of indoles and other heterocyclic structures. However, their inherent instability can lead to experimental variability. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of (3,5-Dibromophenyl)hydrazine hydrochloride has turned yellow/brown/red. What is happening and is it still usable?
A1: A color change from colorless or pale yellow to a more intense yellow, brown, or even red is a common indicator of decomposition.[1] This is primarily due to air oxidation.[2][3] Phenylhydrazines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions (like Cu²⁺), and light.[2][4] The colored products are often azobenzenes and other complex oxidation products.[5][6]
Whether the solution is still usable depends on the sensitivity of your application. For qualitative purposes or reactions where a small percentage of impurity is tolerable, it might still yield the desired product. However, for quantitative studies, kinetic experiments, or high-purity applications, it is strongly recommended to prepare a fresh solution.
Q2: I observe a precipitate forming in my solution over time. What is it?
A2: Precipitate formation can result from several factors. The most common are:
-
Decomposition Products: Some of the highly colored oxidation byproducts may have lower solubility in your chosen solvent, leading to their precipitation.
-
Change in pH: (3,5-Dibromophenyl)hydrazine hydrochloride is the salt form and is generally more soluble in aqueous or polar protic solvents. If the pH of the solution increases, it can neutralize the hydrochloride, converting it to the free base. The free base may be less soluble in certain solvents, causing it to precipitate.[7]
-
Solvent Evaporation: Over time, slight evaporation of the solvent can increase the concentration of the solute beyond its solubility limit.
Q3: How does the choice of solvent affect the stability of (3,5-Dibromophenyl)hydrazine hydrochloride?
A3: The solvent plays a critical role in the stability of the compound.
-
Protic vs. Aprotic: In protic solvents like water or ethanol, the hydrochloride salt is stabilized. However, these solvents can also participate in degradation pathways.
-
Oxygen Content: Solvents that have not been de-gassed will contain dissolved oxygen, which is a primary driver of oxidative decomposition.[2][3]
-
Trace Metals: Solvents can contain trace metal impurities that can catalyze decomposition.[2]
For maximum stability, especially for long-term storage or sensitive applications, consider using de-gassed, high-purity (anhydrous, if appropriate for your reaction) solvents.
Q4: What is the expected impact of the 3,5-dibromo substitution on stability compared to unsubstituted phenylhydrazine hydrochloride?
Troubleshooting Guide
Issue 1: Rapid Color Change in Solution
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Solution turns intensely colored (yellow, orange, red, brown) within minutes to a few hours of preparation. | Oxidative Decomposition: Likely due to exposure to air (dissolved oxygen), light, or contaminants in the solvent. | 1. Solvent Preparation: Use high-purity solvents. De-gas the solvent prior to use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] 2. Inert Atmosphere: Prepare the solution in a glovebox or under a steady stream of inert gas.[6] 3. Light Protection: Prepare and store the solution in an amber vial or a flask wrapped in aluminum foil to protect it from light, which can accelerate decomposition.[4] 4. Fresh is Best: Prepare the solution immediately before use. |
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction yields are not reproducible, or significant amounts of unknown byproducts are observed via TLC, LC-MS, or NMR. | Degradation of Starting Material: The (3,5-Dibromophenyl)hydrazine hydrochloride has likely degraded to a significant extent, leading to a lower effective concentration and the introduction of reactive decomposition intermediates into your reaction. | 1. Purity Check: Before use, check the purity of the solid (3,5-Dibromophenyl)hydrazine hydrochloride. A discolored solid is a sign of degradation. 2. Confirm Solution Integrity: If possible, take an analytical sample (e.g., for UV-Vis or LC-MS) of your prepared solution immediately after preparation and then again at the time of use to monitor for degradation. The appearance of new peaks or changes in absorbance can indicate decomposition.[2][3][9] 3. Use Freshly Prepared Solutions: As a standard practice, always use freshly prepared solutions of this reagent. Do not store solutions for extended periods unless stability in your specific solvent system has been verified. |
Issue 3: Poor Solubility or Precipitation
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| The compound does not fully dissolve, or a precipitate forms in a previously clear solution. | 1. pH-Related Precipitation: The solution may have become basic, converting the hydrochloride salt to the less soluble free base.[7] 2. Solvent Incompatibility: The chosen solvent may not be appropriate for the hydrochloride salt. 3. Supersaturation: The initial concentration may be too high for the chosen solvent and temperature. | 1. pH Control: If using an aqueous or protic solvent system, ensure the solution remains acidic to maintain the salt form.[4] If your reaction requires the free base, the precipitation upon basification is expected; in this case, the free base can often be extracted into an organic solvent.[10][11] 2. Solvent Selection: For the hydrochloride salt, polar protic solvents are generally a good starting point. If a non-polar or aprotic solvent is required, a solvent screen may be necessary to find one with adequate solvating power. 3. Temperature and Concentration: Gentle warming may aid dissolution, but be aware that higher temperatures can accelerate decomposition.[10] Prepare solutions at a concentration known to be well below the solubility limit at your working temperature. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent De-gassing: Place your desired volume of high-purity solvent (e.g., ethanol or a buffered aqueous solution) in a flask. Sparge with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: In a separate, clean, and dry amber glass vial, weigh the required amount of (3,5-Dibromophenyl)hydrazine hydrochloride.
-
Dissolution under Inert Atmosphere: Using a cannula or a gas-tight syringe, transfer the de-gassed solvent to the vial containing the solid. Gently swirl or sonicate briefly to dissolve. Throughout this process, maintain a positive pressure of inert gas in the vial.
-
Storage: Tightly cap the vial, seal with paraffin film, and store in the dark at a low temperature (2-8 °C is recommended for short-term storage). For longer-term storage, freezing the solution under an inert atmosphere may be an option, but its stability upon thawing should be verified.
Protocol 2: Monitoring Decomposition by UV-Vis Spectrophotometry
This protocol provides a simple way to assess the stability of your solution over time.
-
Prepare Solution: Prepare your solution of (3,5-Dibromophenyl)hydrazine hydrochloride in the solvent of interest as described in Protocol 1.
-
Initial Scan (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration for spectrophotometry, and record the UV-Vis spectrum (e.g., from 200-500 nm). Phenylhydrazines typically show absorbance maxima that can be monitored.
-
Time-Course Monitoring: Store the stock solution under your desired conditions (e.g., on the benchtop, in the fridge, in the dark). At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot, dilute it in the same manner, and record the spectrum.
-
Analysis: Look for changes in the spectrum over time. A decrease in the main absorbance peak and/or the appearance and increase of new peaks at different wavelengths (e.g., in the 280 nm and 320 nm regions) are indicative of decomposition.[2][3]
Visualizing Decomposition and Troubleshooting
Oxidative Decomposition Pathway
The oxidation of arylhydrazines is a complex radical chain reaction. The following diagram illustrates a simplified, generalized pathway.
Caption: Simplified oxidative decomposition of an arylhydrazine.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and resolving issues with your (3,5-Dibromophenyl)hydrazine hydrochloride solutions.
Caption: Decision tree for troubleshooting solution instability.
References
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]
-
IPCS INCHEM. (1998). Phenylhydrazine (CICADS). [Link]
-
Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1663-1666. [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687. [Link]
-
ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Zhang, Y., et al. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Water, 11(3), 609. [Link]
-
Goldberg, B., Stern, A., & Peisach, J. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Journal of Biological Chemistry, 251(10), 3045-3051. [Link]
-
Sartorelli, A. C., et al. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912-2917. [Link]
-
Hosseini, S. M., et al. (2020). Elimination of Phenylhydrazine from Aqueous Solutions by Use of a Photocatalyst Prepared by Immobilization of TiO2 on Polypyrrole Support. Journal of Inorganic and Organometallic Polymers and Materials, 30, 1980–1989. [Link]
-
ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?[Link]
-
Hosseini, S. M., et al. (2020). Elimination of Phenylhydrazine from Aqueous Solutions by Use of a Photocatalyst Prepared by Immobilization of TiO2 on Polypyrrole Support. Journal of Inorganic and Organometallic Polymers and Materials, 30, 1980-1989. [Link]
-
Bobbitt, J. M., et al. (2019). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 84(15), 9342-9350. [Link]
-
Zhang, Y., et al. (2018). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. Water, 10(4), 438. [Link]
-
Zhang, Y., et al. (2018). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. Water, 10(4), 438. [Link]
- Sumitomo Chemical Co Ltd. (1982). Process for purification of phenylhydrazine. U.S.
-
Kysel, O., et al. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 26(16), 4995. [Link]
-
Chen, G., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8875–8883. [Link]
-
Wikipedia contributors. (2023, December 29). Phenylhydrazine. In Wikipedia, The Free Encyclopedia. [Link]
-
Wang, Z., et al. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules, 28(13), 5136. [Link]
-
Khan, S. B., et al. (2019). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Catalysts, 9(12), 1013. [Link]
-
SWCC RDC. (1993). Decomposition of Hydrazine in Preserved Boilers. Technical Report No. SWCC RDC-27. [Link]
-
Bowen, R. E. (1961). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. [Link]
-
Rocket Propulsion Laboratory. (1971). Research on Hydrazine Decomposition. DTIC. [Link]
-
Venkataramana, H. S., et al. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and their Biological Activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38. [Link]
-
Isloor, A. M., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960–4973. [Link]
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylhydrazine (CICADS) [inchem.org]
- 5. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectrum Analysis of (3,5-Dibromophenyl)hydrazine Hydrochloride: A Comparative Analytical Guide
The following guide is structured as a high-level technical document for analytical chemists and drug development researchers. It prioritizes experimental logic, data interpretation, and rigorous validation over generic descriptions.
H NMR)[1][2]Part 1: Executive Summary & Analytical Strategy
(3,5-Dibromophenyl)hydrazine hydrochloride is a critical intermediate in the synthesis of pyrazoles and indoles, often serving as a scaffold in drug discovery.[1] Its analysis presents specific challenges due to the labile nature of the hydrazine protons and the electron-withdrawing effects of the halogenated ring.
This guide moves beyond simple peak listing. It compares the spectral performance of the compound under different solvent conditions and differentiates the salt form from the free base . The goal is to provide a self-validating protocol that confirms not just identity, but also the integrity of the salt formation.
The Core Analytical Challenge
-
Labile Protons: The hydrazine moiety (
) contains protons that are invisible in protic solvents (like Methanol- ) due to deuterium exchange. -
Symmetry: The
symmetry of the 3,5-dibromo substitution pattern simplifies the aromatic region but requires precise integration to distinguish from isomers (e.g., 2,4-dibromo).[1]
Part 2: Sample Preparation & Experimental Protocols
To ensure reproducible data, the choice of solvent is not arbitrary; it dictates the visibility of the hydrazine "fingerprint."
Protocol A: The "Full Profile" Preparation (Recommended)
Objective: To observe both the aromatic scaffold and the hydrazine salt protons.[1]
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6).[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Rationale: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It slows the exchange rate of the acidic hydrazine protons, making them visible as broad singlets downfield (
ppm).[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1] Note: Heating may sharpen broad hydrazine peaks but risks degradation.[1]
Protocol B: The "Scaffold Only" Preparation (Comparative)
Objective: To simplify the spectrum and focus strictly on aromatic purity.
-
Solvent: MeOD (Methanol-
). -
Rationale: Rapid deuterium exchange (
) eliminates the broad hydrazine signals, leaving a clean baseline to integrate the aromatic signals.[1] -
Warning: This method cannot confirm the presence of the hydrochloride salt.
Part 3: Spectral Analysis & Assignments
The following data represents the theoretical and empirical consensus for the hydrochloride salt in DMSO-
The Aromatic "Signature" (Region: 7.0 – 7.8 ppm)
Due to the 3,5-substitution, the molecule possesses a plane of symmetry.[1]
-
Protons at C2 and C6 (
): Equivalent. Located ortho to the hydrazine group and ortho to a Bromine atom. -
Proton at C4 (
): Unique.[1] Located para to the hydrazine group and flanked by two Bromine atoms.
Table 1: Chemical Shift Assignments (DMSO-
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| -NH-NH | Hydrazine | 10.0 – 11.2 | Broad Singlet | 3H - 4H* | N/A | Highly deshielded acidic protons; often merges with solvent moisture or appears as a very broad hump. |
| -NH- | Hydrazine | 8.5 – 9.5 | Broad Singlet | 1H | N/A | The secondary amine proton; distinct from the ammonium group in dry DMSO. |
| C4-H | Aromatic | 7.50 – 7.65 | Triplet (t) | 1H | Deshielded by two ortho-Br atoms. Appears as a triplet due to meta-coupling with H2/H6. | |
| C2,6-H | Aromatic | 7.20 – 7.35 | Doublet (d) | 2H | Shielded relative to H4 due to resonance from the hydrazine group (even in salt form).[1] |
*Integration of the hydrazine region is variable due to moisture exchange and baseline broadening.
Comparative Performance: Salt vs. Free Base
A critical quality control step is verifying that the product is indeed the Hydrochloride salt and not the Free Base.
| Feature | Hydrochloride Salt (Target) | Free Base (Alternative) |
| Hydrazine Shifts | Downfield (8–11 ppm).[1] Broad and acidic. | Upfield (3–5 ppm). Sharper |
| Aromatic Shifts | Deshielded. The positive charge on nitrogen exerts a | Shielded. The lone pair on the hydrazine nitrogen donates electron density ( |
| Solubility | Soluble in DMSO, Water, Methanol.[1] | Soluble in CDCl |
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating the compound's identity and purity using NMR.
Figure 1: Analytical workflow for confirming the identity of (3,5-Dibromophenyl)hydrazine hydrochloride via 1H NMR.
Part 5: Distinguishing Isomers (The "Self-Validating" Check)
The most common impurity is the 2,4-dibromophenylhydrazine isomer. You can distinguish them purely by the splitting pattern, regardless of chemical shift drift.
-
3,5-Isomer (Target):
-
2,4-Isomer (Impurity):
-
Symmetry: None (
).[1] -
Pattern: Three distinct signals.
-
Coupling: You will see Ortho-coupling (
Hz) between H5 and H6.
-
Validation Rule: If you observe any coupling constant
References
-
General Phenylhydrazine HCl Data
-
Solvent Effects on NMR Shifts
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[2][6][7] Process Res. Dev. 2016, 20, 3, 661–667.[1] [1]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[4] Chem. 1997, 62, 21, 7512–7515.[1] [1]
-
-
Synthesis and Characterization of Halogenated Hydrazines
-
Royal Society of Chemistry. "Synthesis of internal alkynes and characterization data: (4-bromophenyl)hydrazine HCl."
-
PubChem. "(3,5-Dibromophenyl)hydrazine hydrochloride Compound Summary." [1]
-
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. rsc.org [rsc.org]
- 3. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Phenylhydrazine(100-63-0) 1H NMR [m.chemicalbook.com]
Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dibromophenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, designed for the discerning scientist, delves into the mass spectral fragmentation of 3,5-dibromophenylhydrazine derivatives, compounds of increasing interest in medicinal chemistry. By understanding their fragmentation pathways, researchers can confidently identify these molecules, distinguish them from related structures, and accelerate the pace of their investigations.
This technical guide will not only present the characteristic fragmentation patterns of 3,5-dibromophenylhydrazine derivatives but also compare them with unsubstituted phenylhydrazine and other halogenated analogues. We will explore the underlying principles governing their fragmentation, supported by experimental data and detailed mechanistic schemes.
The Deciphering Power of Fragmentation: Key Principles
The fragmentation of 3,5-dibromophenylhydrazine derivatives in a mass spectrometer is primarily governed by the inherent chemical properties of the molecule: the hydrazine moiety, the aromatic ring, and the two bromine substituents. Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) that is often unstable and prone to dissociation. The resulting fragment ions create a unique mass spectrum that serves as a molecular fingerprint.
The primary fragmentation processes anticipated for 3,5-dibromophenylhydrazine derivatives include:
-
Alpha-Cleavage: The bond adjacent to the nitrogen atoms of the hydrazine group is susceptible to cleavage. This is a common fragmentation pathway for amines and related compounds.[1][2]
-
Loss of Bromine: Halogenated aromatic compounds frequently exhibit the loss of halogen atoms.[3] The presence of two bromine atoms in 3,5-dibromophenylhydrazine will result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of 79Br and 81Br isotopes. A compound with two bromine atoms will show a distinctive M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1.
-
Cleavage of the N-N Bond: The bond between the two nitrogen atoms in the hydrazine group can also break, leading to characteristic fragment ions.
-
Ring Fragmentation: The aromatic ring itself can fragment, although this often requires higher energy and may be less prominent than the other pathways.
Comparative Fragmentation Analysis: 3,5-Dibromophenylhydrazine vs. Phenylhydrazine
To fully appreciate the influence of the dibromo-substitution, it is instructive to compare the fragmentation pattern of 3,5-dibromophenylhydrazine with that of its parent compound, phenylhydrazine.
| Precursor Ion | Key Fragments of Phenylhydrazine | Proposed Key Fragments of 3,5-Dibromophenylhydrazine |
| Molecular Ion (M+•) | m/z 108 | m/z 266/268/270 |
| Loss of -NH2 | m/z 91 (C6H5N+) | m/z 249/251/253 ([M-NH2]+) |
| Loss of N2H3• | m/z 77 (C6H5+) | m/z 235/237/239 ([M-N2H3]+) |
| Loss of Br• | Not Applicable | m/z 187/189 ([M-Br]+) |
| Loss of 2Br• | Not Applicable | m/z 108 ([M-2Br]+) |
Note: The m/z values for brominated fragments are presented as triplets to reflect the isotopic distribution of bromine.
The NIST WebBook provides a reference mass spectrum for phenylhydrazine, which can be used for direct comparison.[4] The fragmentation of nitrophenylhydrazines has also been studied, revealing pathways such as the loss of NH, which can be a relevant comparison for understanding the behavior of substituted phenylhydrazines.[5]
The Impact of Derivatization
In many applications, 3,5-dibromophenylhydrazine is used as a derivatizing agent, for example, to react with carbonyl compounds to form hydrazones. This derivatization will significantly alter the fragmentation pattern. The fragmentation will then be influenced by the structure of the added moiety. For instance, in the case of a hydrazone derivative, new fragmentation pathways involving the cleavage of the C=N bond and fragmentation of the derivatized molecule will be observed. Studies on the fragmentation of phenylhydrazones of oligosaccharides show that glycosidic cleavages become the dominant fragmentation pathways.[6]
Experimental Protocol for Mass Spectrometric Analysis
To obtain high-quality mass spectra of 3,5-dibromophenylhydrazine derivatives, a well-defined experimental protocol is essential.
1. Sample Preparation:
-
Dissolve the 3,5-dibromophenylhydrazine derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
For liquid chromatography-mass spectrometry (LC-MS) analysis, further dilute the sample with the initial mobile phase.
-
For gas chromatography-mass spectrometry (GC-MS) analysis, ensure the derivative is thermally stable and volatile. If not, consider derivatization to improve these properties.
2. Mass Spectrometry Conditions (Example for GC-EI-MS):
-
Gas Chromatograph: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: 1 µL splitless injection at an injector temperature of 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for 3,5-dibromophenylhydrazine.
Caption: Proposed EI fragmentation of 3,5-dibromophenylhydrazine.
Experimental Workflow
A typical workflow for the analysis of a newly synthesized 3,5-dibromophenylhydrazine derivative is depicted below.
Caption: General workflow for structural analysis.
Conclusion
The mass spectrometry fragmentation of 3,5-dibromophenylhydrazine derivatives provides a rich source of structural information. By understanding the characteristic cleavage patterns, including alpha-cleavage, loss of bromine, and N-N bond scission, researchers can confidently identify and characterize these important molecules. The comparison with unsubstituted phenylhydrazine highlights the significant influence of the dibromo-substitution on the fragmentation pathways. This guide provides a foundational framework for the analysis of this class of compounds, empowering scientists in their pursuit of novel drug candidates and chemical entities.
References
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]
-
Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. (n.d.). mass-spec.lsu.edu. [Link]
-
(PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (2025). ResearchGate. [Link]
-
Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. (n.d.). PubMed. [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). uofrpress.github.io. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). chem.ucalgary.ca. [Link]
-
Hydrazine, phenyl-. (n.d.). NIST WebBook. [Link]
-
3,5-Dibromopyridine. (n.d.). NIST WebBook. [Link]
Sources
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- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 4. Hydrazine, phenyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for (3,5-Dibromophenyl)hydrazine Hydrochloride Analysis
Executive Summary
(3,5-Dibromophenyl)hydrazine hydrochloride (CAS: 1644115-95-6 / Free base: 65355-61-7) is a critical intermediate in the synthesis of pyrazoles and indoles, often serving as a scaffold for active pharmaceutical ingredients (APIs). As a hydrazine derivative, it carries dual significance: it is a vital building block but also a structural alert for genotoxicity (PGI).
This guide objectively compares the types of reference standards available for this compound and provides a technical roadmap for qualifying an In-House Reference Standard when a Certified Reference Material (CRM) is unavailable.
Part 1: The Criticality of Reference Standards
In drug development, the "truth" of your analytical data is only as good as your reference standard. For (3,5-Dibromophenyl)hydrazine hydrochloride, the stakes are elevated due to two factors:
-
Chemical Instability: Free hydrazines are prone to oxidation and light degradation. The hydrochloride salt form improves stability, but hygroscopicity and disproportionation remain risks.
-
Regulatory Scrutiny: Because hydrazines are potential mutagens, regulatory bodies (FDA, EMA) require sensitive limit tests (often ppm level) in the final drug substance. These assays demand a reference standard with high, known purity.
Part 2: Comparative Analysis of Standard Grades
For niche intermediates like (3,5-Dibromophenyl)hydrazine HCl, off-the-shelf CRMs are rarely available. Researchers must often choose between using a commercial reagent "as is" or investing in the qualification of a Secondary Standard.
Table 1: Comparative Performance Matrix
| Feature | Primary Standard (CRM) | Qualified Secondary Standard (Working Std) | Reagent Grade (Vendor Material) |
| Definition | Metrologically traceable (e.g., NIST, USP) with uncertainty budget. | Characterized in-house against a primary standard or via Mass Balance. | Commercial chemical sold with a basic Certificate of Analysis (CoA). |
| Availability | Very Low for this specific intermediate. | High (Generated from Reagent Grade). | High (Available from catalogs like BLD Pharm, Sigma). |
| Purity Confidence | Absolute (typically >99.5% ± 0.1%). | High (typically >98.0%), validated by multiple methods.[1] | Variable (95-98%). Vendor methods are often generic. |
| Traceability | Global metrological standards. | Traceable to the CRM or the specific Qualification Protocol. | Traceable only to the vendor’s batch. |
| Suitability | Release testing of GMP materials. | Routine QC, Stability studies, Impurity marker. | Early-stage synthesis, R&D screening. |
| Cost/Time | High Cost / Zero Time. | Medium Cost / High Time (requires analysis). | Low Cost / Zero Time. |
Expert Insight: Do not rely on "Reagent Grade" CoAs for GMP release testing or genotoxic impurity quantification. Vendor CoAs often rely on a single method (e.g., HPLC area %) which ignores inorganic salts, water, or residual solvents, leading to a falsely high assay value.
Part 3: Analytical Methodologies & Performance
To qualify a Secondary Standard, you must establish Identity and Purity using orthogonal methods.
Identification (Structural Confirmation)
-
1H NMR (DMSO-d6): Essential to confirm the 3,5-substitution pattern and rule out regioisomers (e.g., 2,5-dibromo).
-
IR Spectroscopy: Identification of the hydrazine salt (N-H stretches, HCl salt broad bands).
Purity & Assay (The "Mass Balance" Approach)
Since no CRM exists to calibrate against, we use the Mass Balance approach to assign purity:
-
HPLC-UV: Determines organic impurities.
-
Karl Fischer (KF): Determines water content (critical for HCl salts).
-
Residue on Ignition (ROI): Determines inorganic content.
Diagram 1: The Qualification Workflow
The following diagram outlines the logical flow for converting a raw vendor material into a qualified reference standard.
Caption: Workflow for qualifying a vendor reagent as an internal reference standard using the Mass Balance approach.
Part 4: Experimental Protocol (Self-Validating System)
This protocol describes the HPLC Purity Assessment , the most critical step in the qualification.
Method Principle
(3,5-Dibromophenyl)hydrazine is a weak base. We utilize a Reverse Phase (RP-HPLC) method with an acidic mobile phase to keep the hydrazine protonated (
Detailed Workflow
1. System Suitability Preparation:
-
Diluent: Acetonitrile : 0.1% Formic Acid in Water (50:50). Note: Use amber glassware.
-
Standard Solution: 0.5 mg/mL of the candidate material.
-
Sensitivity Solution: Dilute Standard to 0.05% (0.25 µg/mL).
2. Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% -> 80% B (Linear)
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (primary) and 280 nm.
-
Temp: 30°C.
3. The Self-Validating Steps (SST): To ensure trustworthiness, the run must pass these criteria before data is accepted:
-
Sensitivity: The signal-to-noise (S/N) ratio of the Sensitivity Solution must be > 10. (Ensures we can see impurities).
-
Precision: 5 injections of the Standard Solution must have RSD < 2.0%.
-
Resolution: If the starting material (3,5-dibromoaniline) is present, resolution between it and the hydrazine must be > 1.5.
Diagram 2: Analytical Logic & Decision Tree
Caption: Decision tree for valid chromatographic data acquisition.
Part 5: Stability & Handling
Hydrazines are notoriously unstable. To maintain the integrity of your reference standard:
-
Storage: Store the solid hydrochloride salt at -20°C under argon or nitrogen.
-
Solution Stability: Solutions in acetonitrile/water degrade within 24 hours (browning due to oxidation). Always prepare fresh.
-
Safety: (3,5-Dibromophenyl)hydrazine is a skin sensitizer and potential carcinogen. Double-glove and weigh inside a fume hood.
References
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5][6][7] (2000).[3][4][7] Retrieved from [Link]
-
International Council for Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[1][5] Retrieved from [Link]
-
Sun, M., et al. "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization."[8] Analytical Methods, 3(11), 2011. Retrieved from [Link]
Sources
- 1. (3,5-Dibromophenyl)hydrazine hydrochloride | C6H7Br2ClN2 | CID 86346430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. qualio.com [qualio.com]
- 5. compliancequest.com [compliancequest.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Substituent Effects on Hydrazine Reactivity: A Comparative Analysis of 3,5-Dibromo- vs. 3,5-Dichlorophenylhydrazine
For researchers and professionals in drug development and organic synthesis, understanding the nuances of reagent reactivity is paramount for optimizing reaction conditions and predicting product outcomes. Phenylhydrazines are a critical class of reagents, widely employed in the synthesis of heterocyclic compounds, most notably in the Fischer indole synthesis. The reactivity of the hydrazine moiety is highly sensitive to the electronic and steric nature of substituents on the phenyl ring. This guide provides an in-depth comparison of the anticipated reactivity of 3,5-dibromophenylhydrazine and 3,5-dichlorophenylhydrazine, grounded in fundamental principles of physical organic chemistry and supported by established experimental methodologies.
Theoretical Framework: Unpacking Substituent Effects
The reactivity of the -NHNH₂ group in phenylhydrazines is primarily dictated by the nucleophilicity of the terminal nitrogen atom. This nucleophilicity is, in turn, modulated by electronic and steric effects imparted by substituents on the aromatic ring.
Electronic Effects: An Inductive Tug-of-War
Halogens exert a dual electronic influence on an aromatic ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the benzene ring through the sigma bond network. This electron withdrawal reduces the electron density on the hydrazine group, thereby decreasing its basicity and nucleophilicity.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the pi-system of the benzene ring. This effect pushes electron density back into the ring, counteracting the inductive withdrawal to some extent.
For halogens, the inductive effect is generally considered to be dominant over the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack and a decrease in the basicity of attached functional groups. When positioned meta to the hydrazine group, as in the 3,5-disubstituted compounds, the resonance effect is minimized, and the inductive effect becomes the primary electronic influence on the hydrazine moiety.
Steric Effects: The Impact of Atomic Size
While electronic effects are often the primary drivers of reactivity for meta-substituted compounds, steric hindrance can also play a role, particularly in the transition state of a reaction. The atomic radius of bromine is larger than that of chlorine. However, in the 3,5-positions, the substituents are relatively remote from the hydrazine group and are less likely to cause significant direct steric hindrance to the approach of an electrophile to the terminal nitrogen of the hydrazine.
Semi-Quantitative Analysis: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of a functional group attached to a benzene ring.[1] The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For meta substituents (σm), the values primarily reflect the inductive effect.
| Substituent | σm |
| -Cl | 0.37 |
| -Br | 0.39 |
Table 1: Hammett Constants for Chloro and Bromo Meta Substituents. [2][3]
As shown in Table 1, the Hammett constant for a meta-bromo substituent (0.39) is slightly more positive than that for a meta-chloro substituent (0.37).[2][3] This indicates that bromine is slightly more electron-withdrawing than chlorine when positioned meta to the reaction center. This is consistent with the relative electronegativities and inductive effects of the two halogens.
Based on these Hammett constants, it is predicted that the two meta-bromo substituents in 3,5-dibromophenylhydrazine will exert a slightly stronger electron-withdrawing effect than the two meta-chloro substituents in 3,5-dichlorophenylhydrazine. Consequently, the electron density on the hydrazine moiety will be marginally lower in the dibromo compound. This leads to the prediction that 3,5-dibromophenylhydrazine will be a slightly weaker nucleophile and therefore less reactive than 3,5-dichlorophenylhydrazine .
Experimental Validation: Protocols for Assessing Hydrazine Reactivity
To empirically determine the relative reactivities of 3,5-dibromo- and 3,5-dichlorophenylhydrazine, a kinetic study is the most direct approach. A common method involves monitoring the rate of a reaction where the hydrazine acts as a nucleophile, such as the formation of a hydrazone with a suitable aldehyde or ketone.[4]
Kinetic Study of Hydrazone Formation: A Step-by-Step Protocol
This protocol outlines a general procedure for a comparative kinetic study using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of 3,5-dibromophenylhydrazine and 3,5-dichlorophenylhydrazine with a model carbonyl compound (e.g., p-nitrobenzaldehyde).
Materials:
-
3,5-Dibromophenylhydrazine
-
p-Nitrobenzaldehyde (or other suitable carbonyl compound)
-
Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)
-
Buffer solutions to maintain constant pH
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Experimental Workflow:
Figure 1: Experimental workflow for the kinetic analysis of hydrazine reactivity.
Data Interpretation:
The second-order rate constant, k₂, is a direct measure of the reactivity of the hydrazine. A larger k₂ value indicates a faster reaction and higher nucleophilicity. Based on the theoretical considerations discussed earlier, it is expected that the k₂ for 3,5-dichlorophenylhydrazine will be slightly larger than that for 3,5-dibromophenylhydrazine.
Conclusion
In the comparative analysis of 3,5-dibromophenylhydrazine and 3,5-dichlorophenylhydrazine, the subtle differences in the electronic properties of bromine and chlorine are expected to be the determining factor in their relative reactivities. The slightly greater electron-withdrawing nature of bromine at the meta position, as indicated by its Hammett constant, suggests that 3,5-dibromophenylhydrazine will be a marginally weaker nucleophile and thus exhibit slightly lower reactivity than its dichloro counterpart . While steric effects are not anticipated to be a major differentiating factor for these meta-substituted isomers, this prediction should be confirmed through empirical kinetic studies. The provided experimental protocol offers a robust framework for researchers to quantify these differences and make informed decisions in the design and optimization of synthetic routes.
References
-
Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment. MDPI. Available at: [Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. (2018-02-02). Available at: [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
What is the order of ortho, para and meta products for steric hinderance? Quora. (2022-03-28). Available at: [Link]
-
para vs meta vs ortho addition?? Reddit. (2024-08-09). Available at: [Link]
-
How to determine level of Hydrazine. THINK RXMARINE. Available at: [Link]
-
Wolff–Kishner reduction. Wikipedia. Available at: [Link]
-
Kinetics of hydrazine reduction of thin films of graphene oxide and the determination of activation energy by the measurement of electrical conductivity. RSC Publishing. Available at: [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]
-
Determination of hydrazine in water samples. METTLER TOLEDO. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
Wolff-Kishner Reduction. Organic Chemistry Tutor. Available at: [Link]
-
Hydrazine. Hach. Available at: [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. (2025-08-07). Available at: [Link]
-
Hammett Substituent Constants Table. Scribd. Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. (2025-02-24). Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
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- 5. 3,5-Dichlorophenylhydrazine hydrochloride | CAS 63352-99-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3,5-Dichlorophenylhydrazine hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Researcher's Guide to the Crystallography of (3,5-Dibromophenyl)hydrazine Hydrochloride: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the crystallographic analysis of (3,5-Dibromophenyl)hydrazine hydrochloride. As of the time of this writing, a publically available, solved crystal structure for this specific salt has not been reported. Therefore, this document serves a dual purpose: to present a comparative analysis of what can be anticipated for its crystal structure based on related compounds, and to provide a robust, field-proven methodology for obtaining and analyzing this critical data.
The strategic placement of halogen atoms, such as bromine, on a phenyl ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with protein targets. Consequently, understanding the precise atomic arrangement in the solid state through single-crystal X-ray diffraction (SC-XRD) is a critical step in rational drug design and materials engineering.
This guide will delve into the experimental workflow for determining the crystal structure of (3,5-Dibromophenyl)hydrazine hydrochloride, drawing comparisons with other brominated phenylhydrazine analogs where appropriate. We will explore the causality behind experimental choices, from synthesis and crystallization to data collection and structure refinement.
Comparative Analysis of Brominated Phenylhydrazine Hydrochloride Salts
While the specific crystal structure of (3,5-Dibromophenyl)hydrazine hydrochloride is not yet determined, we can infer potential structural characteristics by examining its isomers and related compounds. The position and number of bromine substituents on the phenyl ring are expected to dictate the crystal packing through a combination of hydrogen bonding, van der Waals forces, and potentially halogen bonding.
A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, would be the definitive first step in a comprehensive search.[1] In the absence of direct data for the 3,5-dibromo isomer, a comparative analysis would involve a systematic search for the crystal structures of other bromophenylhydrazine hydrochloride isomers, such as the 2-bromo, 3-bromo, 4-bromo, and other dibromo-substituted analogs.[2][3][4]
Table 1: Anticipated Crystallographic Parameters and their Significance
| Parameter | Significance in Drug Development | Potential Influence of Bromine Substitution |
| Space Group & Unit Cell | Influences crystal habit, polymorphism, and manufacturability. | The size and position of bromine atoms will affect molecular symmetry and packing efficiency, leading to different space groups and unit cell dimensions among isomers. |
| Hydrogen Bonding Network | Critical for solubility, dissolution rate, and stability. The hydrochloride salt introduces a key hydrogen bond donor (N-H). | Bromine atoms can act as weak hydrogen bond acceptors, potentially influencing the overall hydrogen bonding scheme. Their steric bulk may also constrain the formation of certain hydrogen bond motifs observed in less substituted analogs. |
| Halogen Bonding | A non-covalent interaction where the electrophilic region of a halogen atom interacts with a nucleophile. This can be a key factor in ligand-protein binding. | The presence of two bromine atoms in the 3,5-positions creates a specific electronic profile on the phenyl ring that may favor the formation of halogen bonds with suitable acceptor atoms (e.g., oxygen, nitrogen, or another halogen) in the crystal lattice. |
| π-π Stacking | Influences crystal density and stability. | The electron-withdrawing nature of bromine can modulate the quadrupole moment of the aromatic ring, thereby affecting the geometry and strength of π-π stacking interactions between adjacent molecules. |
| Polymorphism | The ability of a compound to exist in more than one crystal form. Different polymorphs can have vastly different physical properties. | The subtle interplay of the forces mentioned above makes polymorphism a strong possibility for this class of compounds. A thorough polymorphic screen is essential. |
Experimental Workflow: From Synthesis to Structure
The determination of a novel crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following workflow provides a comprehensive protocol for obtaining the crystal structure of (3,5-Dibromophenyl)hydrazine hydrochloride.
Caption: Experimental workflow for determining the crystal structure of (3,5-Dibromophenyl)hydrazine hydrochloride.
Part 1: Synthesis and Purification
The synthesis of phenylhydrazine hydrochlorides is a well-established chemical transformation. A common route involves the diazotization of the corresponding aniline, followed by reduction.[5][6]
Protocol for Synthesis of (3,5-Dibromophenyl)hydrazine Hydrochloride:
-
Diazotization: 3,5-Dibromoaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: The cold diazonium salt solution is added to a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite.[5] The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature or gently heated to complete the reduction.
-
Isolation of the Hydrochloride Salt: Upon cooling, the (3,5-Dibromophenyl)hydrazine hydrochloride will precipitate from the reaction mixture. The crude product is collected by filtration and washed with a small amount of cold water or an appropriate organic solvent.
-
Purification: For obtaining high-quality crystals, the crude hydrochloride salt should be purified by recrystallization. A common method is to dissolve the salt in a minimal amount of hot water, optionally treating with activated charcoal to remove colored impurities, followed by filtration and the addition of concentrated hydrochloric acid to the hot filtrate to induce crystallization upon cooling.[5]
Part 2: Crystallization
The growth of single crystals suitable for SC-XRD is often the most challenging step.[7] A systematic approach to screen various solvents and crystallization techniques is crucial.
Protocol for Single Crystal Growth:
-
Solvent Screening: The purified (3,5-Dibromophenyl)hydrazine hydrochloride should be tested for its solubility in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof).
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.
-
Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface.
-
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is analyzed using a single-crystal X-ray diffractometer.[8][9]
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Methodology:
-
Crystal Mounting: A well-formed single crystal is carefully mounted on a goniometer head.[7]
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[10] Modern diffractometers automate this process.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[7][8]
Conclusion
While the crystal structure of (3,5-Dibromophenyl)hydrazine hydrochloride remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data needed to advance their work in drug discovery and materials science. The comparative framework presented here, based on the anticipated influence of the dibromo substitution pattern, offers a valuable starting point for the interpretation and contextualization of the resulting crystal structure. The eventual determination of this structure will be a valuable addition to the crystallographic knowledge base, enabling a deeper understanding of structure-property relationships in this important class of compounds.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromophenylhydrazine hydrochloride. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromophenylhydrazine hydrochloride. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (2,4-Dibromophenyl)hydrazine hydrochloride. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
-
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved February 13, 2026, from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted.
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2020). How to purify hydrazone? Retrieved February 13, 2026, from [Link]
-
MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Processes. Retrieved February 13, 2026, from [Link]
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2,4-Dibromophenyl)hydrazine hydrochloride | C6H7Br2ClN2 | CID 16495350 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. excillum.com [excillum.com]
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- 10. rigaku.com [rigaku.com]
Safety Operating Guide
(3,5-Dibromophenyl)hydrazine Hydrochloride: Disposal & Handling Guide
The following guide details the technical disposal and handling procedures for (3,5-Dibromophenyl)hydrazine hydrochloride .
This protocol is designed for Research & Development (R&D) environments and prioritizes operator safety and regulatory compliance. It moves beyond generic advice to address the specific stability and reactivity profile of halogenated aryl hydrazines.
Emergency Safety Profile (Immediate Action)
Before handling waste, the operator must acknowledge the specific hazards associated with the aryl hydrazine moiety and the halogenated aromatic ring.
| Parameter | Critical Data |
| Primary Hazard | Acute Toxicity & Corrosivity . Hydrazines are potent reducing agents and potential carcinogens. |
| Chemical Stability | Air & Light Sensitive .[1] May decompose to release toxic HBr, HCl, and NOx fumes. |
| Incompatibility | Strong Oxidizers (e.g., Nitric Acid, Peroxides). Contact may cause immediate deflagration or explosion. |
| GHS Classification | Acute Tox.[2][3] (Oral/Dermal/Inhal); Skin Corr.[2][4][5][6] 1B; Eye Dam. 1; Carcinogen Suspected.[3] |
| Signal Word | DANGER |
Chemical Profile & Causality
Understanding the why behind the disposal method is as critical as the method itself.
-
The Hydrazine Moiety (-NHNH₂·HCl): This functional group is a strong reducing agent. In the presence of oxidizers, it can undergo rapid, exothermic oxidation, releasing nitrogen gas. This gas evolution can over-pressurize sealed waste containers, leading to rupture.
-
The Halogenated Ring (3,5-Dibromo-): The presence of bromine atoms classifies this material as Halogenated Organic Waste . Standard incineration without acid-gas scrubbing is insufficient because combustion releases Hydrogen Bromide (HBr), a corrosive gas that damages incinerator linings and violates emission standards.
-
The Hydrochloride Salt: While the salt form provides better shelf-stability than the free base, it is acidic. Waste streams containing this compound must not be mixed with cyanides or sulfides, as the acidity can liberate lethal HCN or H₂S gas.
Waste Segregation & Characterization
Effective disposal begins at the bench. You must segregate this waste stream to prevent cross-reactivity.
Do NOT mix with:
-
Oxidizing acids (Nitric, Chromic, Perchloric).
-
Base baths (potential for uncontrolled exotherm and free-basing of the hydrazine).
-
Aldehydes/Ketones (forms hydrazones, altering waste properties).
Disposal Workflow Diagram
Figure 1: Decision tree for the safe segregation and packaging of halogenated hydrazine waste.
Detailed Disposal Procedures
Protocol A: Solid Waste (Excess Reagent)
Applicable for: Expired chemicals, reaction byproducts, and contaminated weighing paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle. Avoid metal containers due to the corrosive nature of the hydrochloride salt.
-
Transfer: Carefully transfer the solid into the container inside a fume hood. Minimize dust generation.[1][2][4][5][7][8][9]
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in a secondary containment tray, separate from oxidizing agents, until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, HPLC effluent, or washing solvents.
-
PH Check: Ensure the waste solution is not highly alkaline. If mixed with strong base, the hydrazine free base may precipitate or volatilize. Keep pH neutral or slightly acidic (pH 4-7).
-
Solvent Compatibility: Verify the solvent carrier.
-
If Halogenated (DCM, Chloroform): Combine with other halogenated wastes.
-
If Non-Halogenated (Methanol, Ethanol): Segregate into a specific "Halogenated Contaminated Solvents" stream. Reasoning: Even if the solvent is combustible, the presence of the brominated compound requires the entire mixture to be treated as halogenated waste to ensure proper scrubbing during incineration.
-
-
Venting: Hydrazines can slowly decompose. Use a vented cap (e.g., Nalgene® vented closure) if storing for more than 24 hours to prevent pressure buildup.
Protocol C: Spill Cleanup (Immediate Response)
Standard "Neutralization" Warning: Do NOT attempt to neutralize hydrazine spills with bleach (Sodium Hypochlorite) on the benchtop.
-
Causality: The reaction between phenylhydrazines and hypochlorite can produce diazonium intermediates or toxic chloramines/bromamines, and is often violently exothermic [1].
Correct Spill Procedure:
-
Evacuate & Ventilate: Clear the immediate area.[6]
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If dust is present, use a NIOSH N95 or P100 respirator.
-
Absorb: Cover the spill with an inert absorbent (Vermiculite, Dry Sand, or Chemizorb®).
-
Do not use paper towels (combustible).
-
-
Collect: Scoop the material into a disposable container (HDPE jar).
-
Wash: Clean the surface with a mild soap solution, then water. Collect all rinsate as hazardous waste.
Regulatory Compliance (RCRA)
In the United States, waste classification is the generator's responsibility (40 CFR § 262.11).
-
P-Listing Status: While Phenylhydrazine (parent) is a P-listed waste (P068 ), derivatives like (3,5-Dibromophenyl)hydrazine are not explicitly listed by name.
-
Conservative Classification: Due to the severe toxicity and reactivity, it is Best Practice to manage this waste with the same rigor as a P-listed waste.
-
Characteristic Codes:
-
D001 (Ignitable): If the waste is a liquid with flash point <60°C (e.g., in solvent).
-
D002 (Corrosive): If the waste is aqueous and pH ≤ 2.[11]
-
D003 (Reactive): If the waste is capable of detonation or explosive decomposition (possible if dry and heated).
-
Recommendation: Classify as "Hazardous Waste - Toxic, Corrosive, Halogenated" and utilize a licensed TSD (Treatment, Storage, and Disposal) facility capable of rotary kiln incineration.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21414024, (3,5-Dibromophenyl)hydrazine. PubChem. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide. EPA.gov. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0938 - PHENYLHYDRAZINE [chemicalsafety.ilo.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. (3,5-Dibromophenyl)hydrazine hydrochloride | C6H7Br2ClN2 | CID 86346430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling (3,5-Dibromophenyl)hydrazine hydrochloride
Topic: Personal Protective Equipment & Safe Handling of (3,5-Dibromophenyl)hydrazine Hydrochloride Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Target Audience: Senior Researchers, Medicinal Chemists, HSE Officers
Executive Safety Summary: The "Dual Hazard" Profile
Handling (3,5-Dibromophenyl)hydrazine hydrochloride (CAS: 1644115-95-6 / Parent CAS: 31829-47-5) presents a complex safety challenge that generic safety data sheets (SDS) often obscure. As a Senior Application Scientist, I urge you to treat this compound not merely as an irritant, but as a potent nucleophilic reducing agent with significant biological activity.
The Pharmacophore Hazard:
-
The Hydrazine Moiety: A known structural alert for genotoxicity and mutagenicity. Hydrazines can form DNA adducts and are potent skin sensitizers.
-
The Halogenated Ring: The 3,5-dibromo substitution increases lipophilicity (LogP), potentially enhancing dermal absorption rates compared to unsubstituted phenylhydrazine.
Operational Directive: Treat this substance as a Suspected Carcinogen and a Sensitizer . All manipulation must occur within a containment device.
Hierarchy of Controls: Engineering First
PPE is the last line of defense. Your primary protection is the engineering control system.
-
Primary Containment: Class II Biological Safety Cabinet (if sterile) or Chemical Fume Hood (Standard).
-
Validation: Verify face velocity is 0.5 m/s (100 fpm) before opening the container.
-
Sash Height: Keep the sash at the lowest possible working position (below breathing zone).
-
-
Static Control: As a hydrochloride salt, this powder is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" dust, which is a primary inhalation vector.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Protection Zone | Component | Specification (Minimum Requirement) | Scientific Rationale |
| Respiratory | Primary: Fume HoodBackup: N95/P100 | NIOSH-approved N95 (minimum) or P100 (preferred) if outside hood. | The HCl salt forms a fine dust. Hydrazines are respiratory sensitizers; inhalation can trigger immediate bronchospasm or delayed pulmonary edema. |
| Dermal (Hands) | Double Gloving | Inner: 4 mil Nitrile (Inspection White)Outer: 5-8 mil Nitrile (High Contrast Blue/Purple) | Breakthrough Kinetics: Hydrazines permeate rubber rapidly. Double gloving provides a "sacrificial layer." If the outer glove is splashed, strip it immediately; the inner glove protects during doffing. |
| Ocular | Sealed Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for powders. The HCl salt hydrolyzes on moist mucous membranes (eyes) to form hydrochloric acid, causing severe corneal burns. |
| Body | Barrier Layer | Tyvek® Lab Coat or Poly-coated Apron | Standard cotton lab coats absorb liquids and hold toxic hydrazines against the skin. A non-woven, non-absorbent layer is critical. |
Operational Workflow: The "Zero-Contact" Protocol
This workflow is designed to ensure that at no point does the operator's skin or ambient air come into contact with the open substance.
Caption: Operational logic flow emphasizing containment and sequential PPE layering to prevent exposure.
Detailed Handling Protocols
A. Weighing & Transfer (Critical Step)
-
Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.
-
The "Boat" Technique: Do not use spatulas that require scraping. Use a disposable anti-static weighing boat.
-
Transfer: Gently tap the reagent bottle to dispense. Do not insert a spatula into the stock bottle if possible, as this generates friction and static.
-
Immediate Solubilization: Have your solvent (e.g., DMSO, Methanol) pre-measured in the hood. Add the solid to the solvent immediately. Once in solution, the inhalation risk drops significantly, though dermal risk remains.
B. Decontamination & Spill Response
Hydrazines are reducing agents. They can be chemically neutralized via oxidation.
-
Decon Solution: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Hypochlorite oxidizes the hydrazine moiety, breaking the N-N bond.
-
Note: Because this molecule is brominated, oxidation may produce brominated byproducts. Therefore, do not flush neutralized waste down the drain.
-
-
Spill Protocol:
-
Cover spill with absorbent pads.
-
Wet the pads with 10% bleach (allow 15 mins contact time).
-
Collect as Hazardous Solid Waste .
-
C. Waste Disposal
-
Classification: Halogenated Organic Waste (due to the dibromo- ring).
-
Labeling: Must be clearly labeled "Toxic," "Corrosive," and "Suspected Carcinogen."
-
Segregation: NEVER mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream.[1] Although bleach is used for surface decon, bulk mixing of hydrazines and oxidizers in a waste drum can be explosive.
References & Authority
-
PubChem. (2025). (3,5-Dibromophenyl)hydrazine hydrochloride Compound Summary. National Library of Medicine. [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Hydrazine. [Link]
Sources
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
